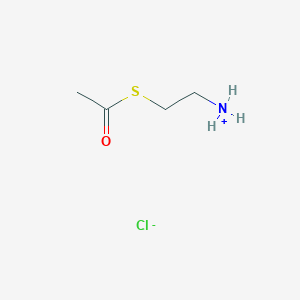

S-(2-aminoethyl) ethanethioate hydrochloride

Vue d'ensemble

Description

S-(2-aminoethyl) ethanethioate hydrochloride: is a chemical compound with the molecular formula C4H10ClNOS and a molecular weight of 155.65 g/molThis compound is primarily used in scientific research as a lysine analogue, allowing researchers to study how cells and organisms respond to its presence compared to actual lysine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-aminoethyl) ethanethioate hydrochloride can be achieved from commercially available starting materials. One published procedure describes its synthesis from S-2-(tert-butoxycarbonyl amino)ethyl ethantionate using hydrochloric acid. The reaction conditions typically involve the use of an inert atmosphere and temperatures ranging from 2-8°C .

Analyse Des Réactions Chimiques

Types of Reactions: S-(2-aminoethyl) ethanethioate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group (NH2) can be oxidized to form corresponding oxides.

Reduction: The carbonyl group (C=O) in the thioester linkage can be reduced to form alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are often employed.

Major Products Formed:

Oxidation: Formation of oxides and corresponding acids.

Reduction: Formation of alcohols and corresponding amines.

Substitution: Formation of substituted amines and other derivatives.

Applications De Recherche Scientifique

Chemical Research Applications

1. Lysine Analogue Studies

S-(2-aminoethyl) ethanethioate hydrochloride serves as a lysine analogue , allowing researchers to investigate the biochemical pathways involving lysine. Its thioester linkage provides unique interaction capabilities with enzymes, enabling detailed studies of enzyme mechanisms and substrate specificity.

- Case Study : Research on enzyme lysine cyclodeaminase from Streptomyces pristinaespiralis demonstrated how this compound can act as an alternative substrate, providing insights into the enzyme's catalytic properties and potential applications in biocatalysis .

2. Synthetic Chemistry

This compound is utilized in synthetic organic chemistry for the preparation of various derivatives. The thioester functional group allows for versatile reactions, including nucleophilic substitutions and deprotection strategies.

- Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of corresponding oxides | H2O2, KMnO4 |

| Reduction | Conversion of carbonyl groups to alcohols | LiAlH4, NaBH4 |

| Nucleophilic Substitution | Replacement of amine groups with other nucleophiles | OH-, Cl-, Br- |

Biological Applications

1. Enzyme Characterization

The compound's role as a lysine analogue extends into biological research where it aids in characterizing enzymes that interact with lysine. By substituting lysine with this compound, researchers can elucidate the enzyme's active site and mechanism of action.

- Case Study : The use of this compound in studying histone deacetylases (HDACs) has revealed its potential as a prodrug for developing selective HDAC inhibitors. Compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its utility in cancer therapeutics .

2. Metabolic Pathway Insights

As a lysine analogue, this compound provides insights into metabolic pathways involving lysine and its derivatives. Understanding these pathways is crucial for developing therapeutic strategies targeting metabolic disorders.

Mécanisme D'action

The mechanism of action of S-(2-aminoethyl) ethanethioate hydrochloride involves its function as a lysine analogue. It interacts with enzymes and other molecular targets in a manner similar to lysine, allowing researchers to study its effects on various biological pathways. The compound’s amine group (NH2) and thioester linkage (C-S-C) play crucial roles in its interactions with molecular targets.

Comparaison Avec Des Composés Similaires

Lysine: An essential amino acid with a similar structure.

S-(2-aminoethyl)-L-cysteine: Another lysine analogue with comparable properties.

Uniqueness: S-(2-aminoethyl) ethanethioate hydrochloride is unique due to its specific thioester linkage, which distinguishes it from other lysine analogues. This unique structure allows for distinct interactions with enzymes and other molecular targets, providing valuable insights into the role of lysine in biological processes.

Activité Biologique

S-(2-aminoethyl) ethanethioate hydrochloride, a lysine analogue, has garnered attention in biological research due to its unique structural properties and potential applications in enzymatic studies and therapeutic contexts. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C4H10ClNOS

Molecular Weight: 155.64 g/mol

CAS Number: 17612-91-8

The compound features a thioester linkage, which is significant for its biochemical interactions. The amine group (NH2) allows it to mimic lysine, facilitating its role as a substrate in enzymatic reactions.

This compound acts primarily as a substrate for the enzyme lysine cyclodeaminase , which is isolated from the bacterium Streptomyces pristinaespiralis. This interaction aids in understanding the enzyme's catalytic mechanisms and the broader metabolic pathways involving lysine. The thioester group enhances its reactivity, allowing it to participate in various biochemical processes similar to those involving natural lysine.

Biological Activity

The compound has shown potential in several biological contexts:

- Enzymatic Characterization: It serves as an alternative substrate for lysine cyclodeaminase, enabling researchers to elucidate the enzyme's functional characteristics and substrate specificity.

- Cancer Research: Similar thioester compounds have demonstrated cytotoxicity against cancer cell lines, particularly breast cancer cells (e.g., MCF7), with IC50 values indicating significant inhibitory effects on cell proliferation .

- Thiol Interactions: The thioester functionality allows for thiol-disulfide exchange reactions, which are crucial in various biochemical pathways, including those involving redox signaling and metabolic regulation.

Case Studies and Research Findings

-

Lysine Analogue Studies:

- Research indicates that this compound can effectively mimic lysine in enzymatic assays, providing insights into lysine's role in protein modification and metabolism.

-

Cytotoxicity in Cancer Cells:

- A study on thioester derivatives revealed that compounds structurally related to S-(2-aminoethyl) ethanethioate exhibited significant cytotoxic effects against MCF7 cells, with the most potent analogues achieving IC50 values as low as 3.2 μM . This suggests that similar mechanisms may apply to this compound.

- Mechanistic Insights:

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| S-(2-aminoethyl) ethanethioate | Thioester | Substrate for lysine cyclodeaminase |

| Lysine | Amino Acid | Essential for protein synthesis |

| S-(2-aminoethyl)-L-cysteine | Thioether | Similar metabolic pathways |

Propriétés

IUPAC Name |

S-(2-aminoethyl) ethanethioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS.ClH/c1-4(6)7-3-2-5;/h2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSDWONPEAAYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938761 | |

| Record name | S-(2-Aminoethyl) ethanethioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17612-91-8 | |

| Record name | Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17612-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(2-Aminoethyl) ethanethioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.